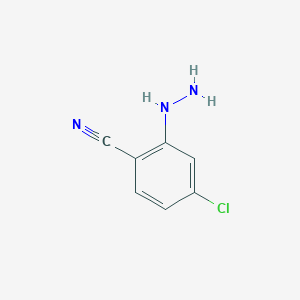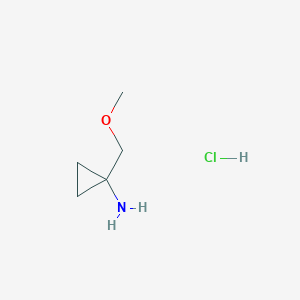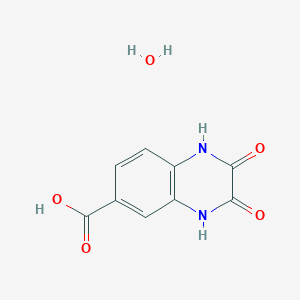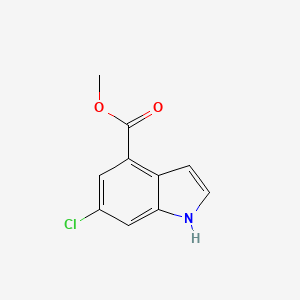
1-(3-Chloro-4-pyridyl)-1,6-heptanedione
Übersicht
Beschreibung
1-(3-Chloro-4-pyridyl)-1,6-heptanedione, also known as 3-chloro-4-pyridyl-1,6-heptanedione, is an organic compound with the molecular formula C7H8ClNO2. It is an important intermediate in the synthesis of various drugs, such as clopidogrel, a thienopyridine antiplatelet agent. 3-chloro-4-pyridyl-1,6-heptanedione is also used as a reagent in the synthesis of other pharmaceuticals and organic compounds.
Wissenschaftliche Forschungsanwendungen
Molecular Pathogenesis Studies : In a study on the molecular pathogenesis of hexane neuropathy, it was found that certain pyrrole derivatizations, similar to those that could involve 1-(3-Chloro-4-pyridyl)-1,6-heptanedione, can lead to protein crosslinking. This indicates its potential role in neurotoxicity and neuropathy research (Graham et al., 1982).
Synthesis of Chiral Auxiliaries : Research has demonstrated the use of heptanedione derivatives in the synthesis of optically pure compounds. These compounds can act as chiral auxiliaries, which are crucial in asymmetric synthesis and pharmaceutical research (Sugimura et al., 1990).
Supramolecular Chemistry and Crystal Engineering : Studies have shown the use of pyridyl and heptanedione derivatives in the field of supramolecular chemistry, particularly in the formation of supramolecular assemblies and crystal engineering. These findings are relevant in materials science and nanotechnology (Arora & Pedireddi, 2003).
Catalysis and Coordination Chemistry : Research involving pyridyl and heptanedione derivatives has implications in catalysis and coordination chemistry. Such compounds are studied for their potential as ligands in catalytic systems, which is important for chemical synthesis and industrial processes (Devi et al., 2015).
Complexation and Sensor Development : Studies have explored the complexation behavior of pyridyl derivatives with metals and their application in the development of sensors. These findings are significant in environmental monitoring and analytical chemistry (Duke et al., 2012).
Synthesis of Novel Compounds for Biological Applications : Research has been conducted on the synthesis of novel compounds using pyridyl derivatives, which may have potential applications in drug development and as bioactive molecules (Murthy et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-4-yl)heptane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)4-2-3-5-12(16)10-6-7-14-8-11(10)13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWTKQXKHXCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699699 | |
| Record name | 1-(3-Chloropyridin-4-yl)heptane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-pyridyl)-1,6-heptanedione | |
CAS RN |
898785-36-9 | |
| Record name | 1-(3-Chloropyridin-4-yl)heptane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)






![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)

